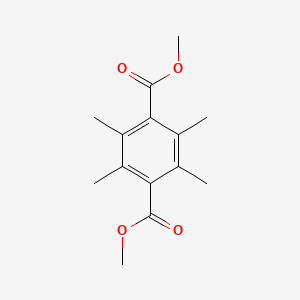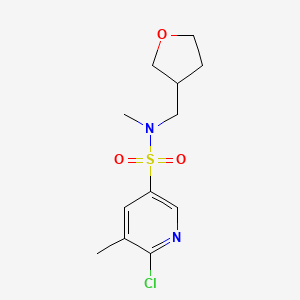
6-Chloro-N,5-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N,5-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a sulfonamide group, a chloro group, and an oxolan-3-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,5-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine-3-sulfonyl chloride and oxolan-3-ylmethanol.
Formation of Intermediate: The first step involves the reaction of 6-chloropyridine-3-sulfonyl chloride with oxolan-3-ylmethanol in the presence of a base like triethylamine to form an intermediate.
Final Product Formation: The intermediate is then reacted with N,N-dimethylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, potentially altering the compound’s reactivity and properties.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the sulfonamide group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 6-Chloro-N,5-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-sulfonamide serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its sulfonamide group, which is known for its antibacterial and antifungal properties. Researchers are exploring its use as a scaffold for developing new drugs targeting bacterial infections and other diseases.
Industry
In the materials science field, this compound can be used in the development of novel polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable building block for creating advanced materials.
Wirkmechanismus
The mechanism by which 6-Chloro-N,5-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-N-methylpyridine-3-sulfonamide: Similar structure but lacks the oxolan-3-ylmethyl group.
N,N-Dimethylpyridine-3-sulfonamide: Similar structure but lacks the chloro and oxolan-3-ylmethyl groups.
6-Chloro-N,5-dimethylpyridine-3-sulfonamide: Similar structure but lacks the oxolan-3-ylmethyl group.
Uniqueness
6-Chloro-N,5-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-sulfonamide is unique due to the presence of the oxolan-3-ylmethyl group, which can enhance its solubility and reactivity compared to similar compounds
Eigenschaften
IUPAC Name |
6-chloro-N,5-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-9-5-11(6-14-12(9)13)19(16,17)15(2)7-10-3-4-18-8-10/h5-6,10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFJLZWOGIMSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)N(C)CC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(2-fluorophenyl)-2-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2749897.png)
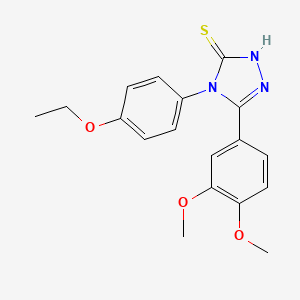
![3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2749900.png)
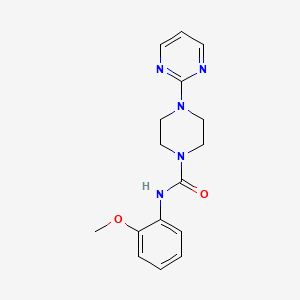
![ethyl 2-[2-(benzenesulfonyl)acetamido]-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2749904.png)
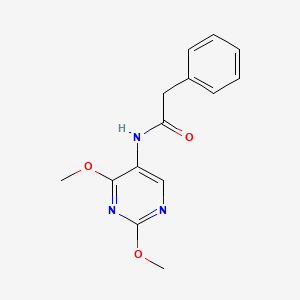
![(E)-N'-(4-ethoxybenzylidene)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dinitrobenzohydrazide](/img/structure/B2749908.png)
![6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B2749910.png)
![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2749912.png)
![2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2749915.png)
![tert-butyl 3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2749916.png)
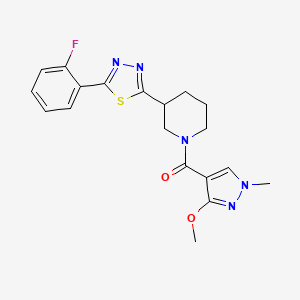
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/new.no-structure.jpg)
